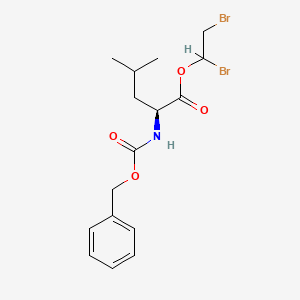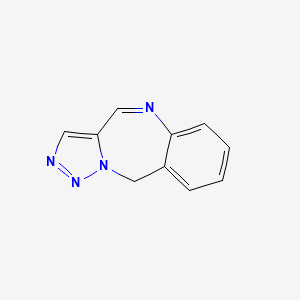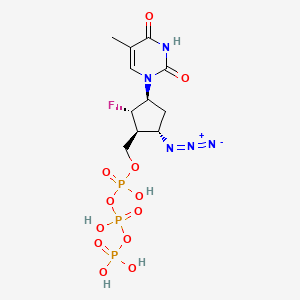
L-Leucine, N-((phenylmethoxy)carbonyl)-, 1,2-dibromoethyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
L-Leucine, N-((phenylmethoxy)carbonyl)-, 1,2-dibromoethyl ester is a synthetic compound derived from L-Leucine, an essential amino acid This compound is characterized by the presence of a phenylmethoxycarbonyl group and a 1,2-dibromoethyl ester moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of L-Leucine, N-((phenylmethoxy)carbonyl)-, 1,2-dibromoethyl ester typically involves the following steps:
Protection of the Amino Group: The amino group of L-Leucine is protected using a phenylmethoxycarbonyl (carbobenzyloxy) group.
Esterification: The carboxyl group of the protected L-Leucine is esterified with 1,2-dibromoethanol under acidic conditions to form the 1,2-dibromoethyl ester.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Protection: Large quantities of L-Leucine are reacted with phenylmethoxycarbonyl chloride in the presence of a base to protect the amino group.
Esterification: The protected L-Leucine is then esterified with 1,2-dibromoethanol using a suitable catalyst to achieve high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
L-Leucine, N-((phenylmethoxy)carbonyl)-, 1,2-dibromoethyl ester undergoes various chemical reactions, including:
- **
Substitution Reactions: The dibromoethyl group can undergo nucleophilic substitution reactions.
Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.
Propiedades
Número CAS |
64187-28-6 |
|---|---|
Fórmula molecular |
C16H21Br2NO4 |
Peso molecular |
451.1 g/mol |
Nombre IUPAC |
1,2-dibromoethyl (2S)-4-methyl-2-(phenylmethoxycarbonylamino)pentanoate |
InChI |
InChI=1S/C16H21Br2NO4/c1-11(2)8-13(15(20)23-14(18)9-17)19-16(21)22-10-12-6-4-3-5-7-12/h3-7,11,13-14H,8-10H2,1-2H3,(H,19,21)/t13-,14?/m0/s1 |
Clave InChI |
MWBCSJGUOPXLDB-LSLKUGRBSA-N |
SMILES isomérico |
CC(C)C[C@@H](C(=O)OC(CBr)Br)NC(=O)OCC1=CC=CC=C1 |
SMILES canónico |
CC(C)CC(C(=O)OC(CBr)Br)NC(=O)OCC1=CC=CC=C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.










![2-[[2-[[2-[[2-[[2-[(2-acetamido-3-naphthalen-2-ylpropanoyl)amino]-3-(4-chlorophenyl)propanoyl]amino]-3-pyridin-3-ylpropanoyl]amino]-3-hydroxypropanoyl]-methylamino]-3-(4-hydroxyphenyl)propanoyl]amino]-N-[1-[[1-[2-[(1-amino-1-oxopropan-2-yl)carbamoyl]pyrrolidin-1-yl]-1-oxo-6-(propan-2-ylamino)hexan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]butanediamide](/img/structure/B12809979.png)

![(1R)-1-[Bis(4-methoxy-3,5-dimethylphenyl)phosphino]-2-[(1R)-1-(dicyclohexylphosphino)ethyl]ferrocene](/img/structure/B12809992.png)



